Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate
Description
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C14H15N3O4/c1-14(2,3)21-13(18)16-9-11(8-15-16)10-4-6-12(7-5-10)17(19)20/h4-9H,1-3H3 |
InChI Key |
FSKGYZIRWAOHDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate typically involves the construction of the pyrazole ring followed by the introduction of the tert-butyl carboxylate protecting group and the 4-nitrophenyl substituent. The key steps include:
- Formation of the pyrazole core via cyclocondensation or cyclization reactions.
- Introduction of the tert-butyl carboxylate group using di-tert-butyl dicarbonate.
- Functionalization of the pyrazole nitrogen with the 4-nitrophenyl group through arylhydrazine intermediates or substitution reactions.
Synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate as a Precursor
A well-documented precursor to the target compound is tert-butyl 4-formyl-1H-pyrazole-1-carboxylate. Its synthesis involves the reaction of 1H-pyrazole-4-carbaldehyde with di-tert-butyl dicarbonate in acetonitrile at room temperature for 18 hours, yielding the tert-butyl protected pyrazole aldehyde with a 98% yield. The product is isolated by extraction and purification steps involving ethyl acetate, aqueous acid wash, brine, and vacuum concentration, resulting in a pale yellow solid.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 1H-pyrazole-4-carbaldehyde + di-tert-butyl dicarbonate in MeCN, 25°C, 18 h | 98 | Extraction with EtOAc, acid wash, brine |
Regioselective Pyrazole Formation Using Trichloromethyl Enones and Aryl Hydrazines
A regioselective approach to synthesize 1-substituted pyrazoles involves the use of trichloromethyl enones reacting with arylhydrazine hydrochlorides. This method enables the formation of 1,3-regioisomers with moderate to excellent yields (37–97%). The reaction proceeds via a [3+2] cyclocondensation mechanism, where the trichloromethyl group serves as a precursor for the carboxyalkyl moiety.
Key findings include:
- Using arylhydrazine hydrochlorides favors the 1,3-regioisomer formation.
- Free hydrazine leads exclusively to the 1,5-regioisomer.
- The reaction is typically conducted in methanol, which dissolves the hydrazine salt effectively.
- Heating is required for complete conversion, with reaction times ranging from 4 to 16 hours depending on substituents.
- Electron-withdrawing groups on the aryl ring (such as 4-nitrophenyl) can reduce the efficiency of methanolysis, requiring longer reaction times (up to 72 hours) without significant yield improvement.
| Parameter | Effect on Reaction |
|---|---|
| Hydrazine form | Hydrochloride salt → 1,3-regioisomer; free hydrazine → 1,5-regioisomer |
| Solvent | Methanol preferred; other solvents (MeCN, DMF, DMSO, CHCl3) ineffective |
| Temperature | Heating required for full conversion (up to 16 h) |
| Electron-withdrawing groups (EWG) | Strong EWG like 4-nitrophenyl slow methanolysis step |
Direct N-Substitution with 4-Nitrophenyl Group
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Di-tert-butyl dicarbonate protection of pyrazole aldehyde | 1H-pyrazole-4-carbaldehyde, MeCN, rt, 18 h | 98 | High yield, mild conditions |
| Regioselective cyclocondensation with trichloromethyl enones | Aryl hydrazine hydrochloride, MeOH, heat, 4–16 h | 37–97 | Regioselectivity depends on hydrazine form; longer times for nitro substituents |
| N1-aryl substitution with 4-nitrophenylhydrazine | Controlled temp, solvent-dependent | Moderate to high | Confirmed by crystallography |
| One-pot click chemistry for tert-butyl pyrazole derivatives | Azides, CuI catalyst, DMF, 0 °C, 5 min | 90–97 | High purity and yield; applicable to related derivatives |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include amino derivatives, oxidized nitro compounds, and substituted pyrazole derivatives, which can be further utilized in various applications.
Scientific Research Applications
Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate with structurally related analogs, highlighting key substituents and their implications:
Key Observations :
- Nitro Group: The 4-nitrophenyl substituent increases molecular polarity and may reduce solubility in non-polar solvents compared to methyl or ethynyl derivatives.
- Boronate and Ethynyl Groups : These substituents enable cross-coupling and click chemistry, respectively, making them versatile for further functionalization .
- Fluorinated Derivatives : Difluoromethyl groups enhance pharmacokinetic properties, a critical factor in drug design .
Biological Activity
Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate, with the CAS number 209959-25-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, anti-inflammatory effects, and potential as a drug candidate.
- Molecular Formula : C14H15N3O4
- Molecular Weight : 289.29 g/mol
The compound features a pyrazole ring substituted with a nitrophenyl group and a tert-butyl carboxylate moiety, which contributes to its biological activity.
Antibacterial Properties
Recent studies have investigated the antibacterial activity of various pyrazole derivatives, including this compound. The compound was tested against several Gram-positive and Gram-negative bacteria using methods such as agar diffusion and broth microdilution.
In one study, the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against strains of Acinetobacter baumannii and Enterobacterales . This suggests that this compound may serve as an effective adjuvant in antibiotic therapy.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
In a comparative study, several pyrazole derivatives demonstrated COX-2 inhibitory activities with IC50 values significantly lower than those of standard anti-inflammatory drugs like diclofenac . Notably, the selectivity index for COX-2 inhibition was recorded as high as 344.56 for some derivatives, indicating their potential for treating inflammatory conditions with fewer gastrointestinal side effects .
Case Studies and Research Findings
Case Study: Antibacterial Efficacy
In a detailed investigation involving this compound, researchers found that it exhibited synergistic effects when combined with colistin against resistant bacterial strains. This combination therapy approach could enhance treatment efficacy in multidrug-resistant infections .
Research Findings on Structure-Activity Relationships (SAR)
A comprehensive review highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For instance, variations in substituents on the pyrazole ring can significantly impact both antibacterial and anti-inflammatory activities .
Table 1 summarizes the biological activities of selected pyrazole derivatives:
| Compound | MIC (µg/mL) | COX-2 IC50 (µg/mL) | Remarks |
|---|---|---|---|
| This compound | 4 - 8 | <50 | Effective against A. baumannii |
| Pyrazole derivative A | 8 | <30 | Moderate antibacterial activity |
| Pyrazole derivative B | 2 - 6 | <20 | Strong COX-2 inhibition |
Q & A
Q. Optimization strategies :
- Temperature control : Elevated temperatures (50–80°C) improve coupling efficiency but may require inert atmospheres to prevent Boc-group degradation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates, while THF/water mixtures are ideal for copper-catalyzed reactions .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-couplings and copper(I) iodide for azide-alkyne cycloadditions .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
Key techniques include:
| Method | Key Data | Application Example |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for nitrophenyl (δ 8.2–8.5 ppm, aromatic H) and Boc-group (δ 1.4 ppm, tert-butyl H) . | Confirms regiochemistry of pyrazole substitution. |
| HRMS | Exact mass matching [M+H]⁺ (e.g., C₁₆H₁₈N₃O₄⁺ requires 316.1297) . | Validates molecular integrity. |
| X-ray crystallography | Unit cell parameters (e.g., triclinic P1, a=6.0568 Å, b=12.0047 Å) . | Resolves steric effects of the nitro group on pyrazole planarity. |
Note : Discrepancies between computed (e.g., PubChem) and experimental data should be addressed via DFT calculations .
Basic: How is the nitro group’s electronic influence on pyrazole reactivity assessed in medicinal chemistry applications?
Answer:
The electron-withdrawing nitro group modulates pyrazole’s π-electron density, affecting:
- Nucleophilic substitution : Nitro para-directing properties facilitate further functionalization (e.g., reduction to amines for drug conjugates) .
- Biological activity : Nitro groups enhance binding to nitroreductase enzymes in antimicrobial or antiparasitic assays .
Methodology : - Electrochemical analysis : Cyclic voltammetry to measure reduction potentials .
- Computational modeling : HOMO-LUMO gaps calculated via Gaussian09 to predict reactivity .
Advanced: How can researchers resolve contradictions between computational predictions and experimental solubility/stability data?
Answer:
Discrepancies often arise from:
Q. Resolution workflow :
Replicate conditions : Use standardized DMSO stock solutions (10 mM) for consistency .
HPLC-MS monitoring : Track decomposition products (e.g., tert-butyl cleavage) .
Adjust force fields : Refine MD simulations using AMBER for nitro-group dynamics .
Advanced: What strategies enable efficient derivatization of the pyrazole core for structure-activity relationship (SAR) studies?
Answer:
Key approaches include:
Boc deprotection : TFA/DCM (1:1) removes the tert-butyl group, enabling amine-functionalized intermediates for peptide coupling .
Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine for Schiff base formation .
Heterocycle fusion : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazoles (e.g., for kinase inhibition) .
Case study : Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate () was derivatized via amide coupling to improve antiproliferative IC₅₀ values by 10-fold.
Advanced: How can solubility challenges in biological assays be addressed without compromising compound stability?
Answer:
Problem : The nitro group and Boc protection reduce aqueous solubility (<0.1 mg/mL in PBS) .
Solutions :
- Co-solvent systems : Use 5% Cremophor EL in saline for in vivo studies .
- Prodrug design : Replace tert-butyl with PEGylated carbamates to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
Validation : Dynamic light scattering (DLS) and dialysis membrane retention assays quantify encapsulation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
